molecular formula C9H14O2 B8577496 ethyl 2-(1-vinylcyclopropyl)acetate

ethyl 2-(1-vinylcyclopropyl)acetate

Cat. No. B8577496
M. Wt: 154.21 g/mol
InChI Key: PCFPAFDKUQMWEI-UHFFFAOYSA-N
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Patent
US08168821B2

Procedure details

Under argon, 0.55 g (5.53 mmol) of copper(I) chloride and 0.59 g (13.82 mmol) of lithium chloride are suspended in 150 ml of anhydrous THF. The reaction mixture is cooled to −78° C., 48.8 ml (82.95 mmol) of vinylmagnesium chloride solution (1.7 M in THF) are added and the mixture is stirred for 10 minutes. Over a period of 30 min, a solution of 8.72 g (69.12 mmol) of ethyl cyclopropylideneacetate (Example 1A) in 50 ml of anhydrous THF is then added dropwise. After the addition is ended, the cooling bath is replaced by an ice/acetone bath. After a further 15 min, the reaction is terminated by dropwise addition of 100 ml of 1 N hydrochloric acid. The reaction mixture is saturated with sodium chloride, and 100 ml of a saturated sodium chloride solution which contains 5 ml of a 25% strength aqueous ammonia solution are then added. The mixture is filtered through Celite. The filtrate is washed with ammoniacal sodium chloride solution until the aqueous phase remains colorless. The organic phase is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Removal of the solvent and kugelrohr distillation of the residue at 150° C. and 15 mbar gives 7.10 g (67% of theory) of the title compound as a colorless liquid.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
48.8 mL
Type
reactant
Reaction Step Two
Quantity
8.72 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
copper(I) chloride
Quantity
0.55 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[CH:3]([Mg]Cl)=[CH2:4].[C:7]1(=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][CH2:8]1>C1COCC1.[Cu]Cl>[CH:3]([C:7]1([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][CH2:8]1)=[CH2:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
48.8 mL
Type
reactant
Smiles
C(=C)[Mg]Cl
Step Three
Name
Quantity
8.72 g
Type
reactant
Smiles
C1(CC1)=CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
copper(I) chloride
Quantity
0.55 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Over a period of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is replaced by an ice/acetone bath
WAIT
Type
WAIT
Details
After a further 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction is terminated by dropwise addition of 100 ml of 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
are then added
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
WASH
Type
WASH
Details
The filtrate is washed with ammoniacal sodium chloride solution until the aqueous phase
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and kugelrohr distillation of the residue at 150° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=C)C1(CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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